3-amino-5-methyl-1H-indole-2-carboxylic acid

Description

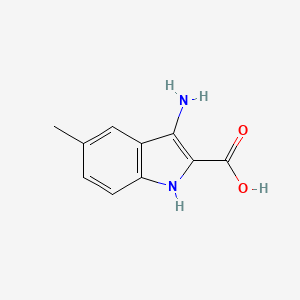

3-Amino-5-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative with a carboxylic acid group at position 2, an amino group at position 3, and a methyl group at position 5. For instance, methyl 5-amino-3-methyl-1H-indole-2-carboxylate (CAS: 1314128-11-4) is an ester derivative synthesized via hydrolysis of ethyl esters under basic conditions, as described in general procedures for indole-2-carboxylate hydrolysis .

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-5-2-3-7-6(4-5)8(11)9(12-7)10(13)14/h2-4,12H,11H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMVPPXKDZBQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624582 | |

| Record name | 3-Amino-5-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749153-50-2 | |

| Record name | 3-Amino-5-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology from Monash University (2014)

This four-step protocol, adapted for 5-methyl substitution, involves:

-

Protection of 5-Methyl-2-Aminobenzonitrile

-

Glycinate Ester Formation

-

Indole Cyclization

-

Deprotection and Hydrolysis

Reaction Scheme:

Critical Analysis of Reaction Conditions

-

Temperature Sensitivity : Cyclization at >0°C leads to decomposition.

-

Solvent Optimization : THF outperforms DMF in minimizing side reactions during glycinate formation.

-

Catalyst Loading : Pd/C (5 wt%) achieves full deprotection without over-reduction.

Alternative Routes and Modifications

Fischer Indole Synthesis Adaptations

While classical Fischer conditions (phenylhydrazines + ketones) struggle with carboxylate installation, modified approaches using:

-

Pre-functionalized hydrazines (e.g., hydrazines bearing protected amino groups)

-

Acid-stable directing groups

remain exploratory, with yields <20% in preliminary studies.

Comparative Data of Key Methods

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions: 3-amino-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or sulfonyl chlorides under acidic or basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

Biochemical Studies

3-Amino-5-methyl-1H-indole-2-carboxylic acid is utilized in biochemical research to investigate enzyme interactions and metabolic pathways. Its unique structure allows it to effectively bind to various proteins and enzymes, making it a valuable tool for understanding biological mechanisms at the molecular level. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to study these interactions, revealing insights into how this compound may influence biological pathways .

Drug Development

The compound has garnered attention in drug development, particularly for its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase effectively, with certain modifications leading to improved binding affinity and inhibitory activity . The introduction of substituents at specific positions on the indole core enhances its effectiveness against viral targets.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. For example, studies have demonstrated significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound could be further developed into therapeutic agents for treating bacterial infections.

Agricultural Applications

The compound also shows promise in agricultural applications, particularly in the development of agrochemicals. Its biochemical properties can be harnessed to enhance crop protection strategies or improve plant growth through targeted interactions with plant metabolic pathways .

Case Study 1: HIV Integrase Inhibition

A study published in Molecules demonstrated that derivatives of indole-2-carboxylic acid significantly inhibit HIV integrase activity. The introduction of long-chain substituents at specific positions on the indole core markedly improved inhibitory effects, with IC50 values as low as 0.13 μM for optimized derivatives .

Case Study 2: Neuroprotective Properties

Research on indole derivatives has indicated potential neuroprotective effects against oxidative stress and neurotoxicity. Compounds derived from indoles have shown promise in inhibiting monoamine oxidase-B (MAO-B), suggesting their utility in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate biological pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) and methoxy (OCH₃) substituents at position 5 alter electronic properties compared to the methyl (CH₃) and amino (NH₂) groups in the target compound.

- Positional Effects : The 3-chloro-5-methyl analog (Table 1) shows how swapping substituent positions (Cl at 3 vs. NH₂ at 3) can drastically alter interactions with biological targets, as seen in structure-activity relationship (SAR) studies .

Physicochemical Properties

Table 2: Physicochemical Comparisons

Key Observations :

- The amino group at position 3 in the target compound may enhance solubility in polar solvents compared to nitro or chloro analogs, which are more hydrophobic .

- Derivatives like methyl esters (e.g., methyl 5-amino-3-methyl-1H-indole-2-carboxylate) are typically more lipophilic and serve as stable intermediates for further functionalization .

Biological Activity

3-Amino-5-methyl-1H-indole-2-carboxylic acid (often referred to as 3-aminoindole) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indole ring system with an amino group at the 3-position and a carboxylic acid at the 2-position. This unique structure allows for various interactions with biological targets, which contribute to its pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral properties of indole derivatives, particularly against HIV. A derivative of indole-2-carboxylic acid demonstrated effective inhibition of HIV-1 integrase, a crucial enzyme in the viral replication cycle. The compound showed an IC50 value of 0.13 μM, indicating potent activity against this target . Structural optimizations revealed that modifications at the C3 position significantly enhanced integrase inhibitory effects, suggesting that this compound could serve as a scaffold for developing new antiviral agents.

Antimicrobial Activity

Research has also indicated that compounds related to this compound exhibit antimicrobial properties. A study on various derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had minimal inhibitory concentrations (MIC) lower than those of traditional antibiotics such as ampicillin .

Anticancer Potential

Indole derivatives have been investigated for their anticancer properties. Certain compounds within this class have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, one derivative exhibited cytotoxicity with IC50 values ranging from 0.08 to 12.07 mM across different cancer cell lines . This suggests that structural modifications can enhance the anticancer efficacy of indole-based compounds.

The biological activity of this compound is attributed to several mechanisms:

- Metal Ion Chelation : The carboxyl group in the compound can chelate metal ions (e.g., Mg²⁺), which is critical for the activity of enzymes like integrase.

- Hydrophobic Interactions : The indole core facilitates hydrophobic interactions with target proteins, enhancing binding affinity.

- Structural Modifications : Variations at specific positions on the indole ring can significantly alter biological activity, allowing for tailored therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of derivatives related to this compound:

Q & A

Q. What are the standard synthetic routes for preparing 3-amino-5-methyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures, such as:

- Fischer indole synthesis for constructing the indole core, followed by regioselective substitution at the 3-position with an amino group and methylation at the 5-position.

- Hydrolysis of ester precursors (e.g., ethyl 5-methyl-1H-indole-2-carboxylate) under basic conditions (3 N NaOH, ethanol, reflux) to yield the carboxylic acid moiety .

Key variables affecting yield include temperature (reflux conditions), stoichiometry of reagents (e.g., 1.1:1 ratio of formyl precursors to thiazol-4(5H)-one derivatives), and pH adjustments during workup .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Recrystallization using solvent systems like DMF/acetic acid or ethanol/water to remove unreacted starting materials or byproducts .

- Chromatographic methods (TLC or column chromatography) with ethyl acetate/hexane gradients (e.g., 30% ethyl acetate) to monitor reaction progress and isolate intermediates .

Q. How can researchers analytically characterize this compound to confirm structure and purity?

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methyl at C5, amino at C3) and carboxylic acid functionality.

- HPLC-MS : To assess purity (>95%) and molecular weight confirmation (expected m/z ~204 for methyl ester analogs) .

- Melting point analysis : Compare observed values (e.g., 205–209°C for indole-2-carboxylic acid derivatives) with literature data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Systematic substitution : Introduce functional groups (e.g., halogens, trifluoromethyl) at positions 4, 6, or 7 to evaluate effects on target binding (e.g., enzyme inhibition) .

- Bioisosteric replacements : Replace the carboxylic acid with amides or esters to modulate solubility and membrane permeability .

- In silico docking : Use molecular modeling to predict interactions with biological targets (e.g., kinases or GPCRs) and prioritize synthetic targets .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Q. How can researchers resolve contradictions in spectral data or synthetic yields?

- Reproducibility checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability in yields .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies caused by unintended side reactions (e.g., overalkylation) .

- Cross-validation : Compare NMR data with structurally similar indole derivatives (e.g., 5-chloro-1H-indole-2-carboxylic acid analogs) .

Q. What strategies optimize reaction conditions for large-scale synthesis while maintaining regioselectivity?

- Catalytic systems : Use transition-metal catalysts (e.g., Pd/C) for selective C-H functionalization at the 5-methyl position .

- Microwave-assisted synthesis : Reduce reaction times and improve yields in hydrolysis or condensation steps .

- Flow chemistry : Enable continuous processing to minimize decomposition of acid-sensitive intermediates .

Q. How can bioactivity assays be designed to evaluate this compound’s potential in drug discovery?

- Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorogenic substrates .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC values .

- ADME-Tox screening : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.